3-Methylsulfonylbicyclo[1.1.1]pentane-1-carboxylic acid
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Description
3-Methylsulfonylbicyclo[1.1.1]pentane-1-carboxylic acid, also known as 3-(methylthio)bicyclo[1.1.1]pentane-1-carboxylic acid , has the chemical formula C7H10O2S. It is a white solid compound with a molecular weight of 158.22 g/mol . The IUPAC name reflects its structure, which includes a bicyclic ring system with a sulfur atom and a carboxylic acid group.
Molecular Structure Analysis
The molecular structure of this compound consists of a bicyclo[1.1.1]pentane ring with a methylthio (methylsulfanyl) group attached to one of the carbon atoms. The sulfur atom is part of the thioether functional group, and the carboxylic acid group is also present .Physical and Chemical Properties Analysis
Safety and Hazards
Scientific Research Applications
Oxidizing Agents in Organic Synthesis
Alkanepersulfonic acids have been investigated as new oxidizing agents in organic synthesis, particularly in the Baeyer-Villiger oxidation of ketones to esters and lactones. This application demonstrates the potential utility of sulfonic acid derivatives in enhancing the efficiency and selectivity of oxidation reactions in organic chemistry (Safiullin, Volgarev, Komissarov, & Tolstikov, 1990).
Advanced Polymer Synthesis
Innovative approaches to polymer synthesis have been explored using sulfone and carboxylic acid functionalities. For instance, novel macrocyclic aromatic ether sulfones bearing two carboxylic groups were synthesized, demonstrating the role of these functionalities in creating complex polymer architectures with potential applications in materials science (Rodewald & Ritter, 1997).
Synthesis of Poly(1-methyl-1-phenyl-1-silapentane)
Chemical reduction techniques have been employed to synthesize poly(1-methyl-1-phenyl-1-silapentane), indicating the utility of sulfone derivatives in the development of novel silicon-containing polymers. This area of research highlights the intersection between organosilicon chemistry and polymer science, with implications for developing new materials (Liao & Weber, 1991).
Cyclopentane Synthesis
Research on the synthesis of substituted cyclopentanes through reactions of γ-chloro-carbanions with electron-deficient alkenes showcases the potential of sulfonic acid derivatives in facilitating complex cyclization reactions. This work contributes to synthetic organic chemistry by providing new routes to cyclopentane derivatives, which are valuable intermediates in pharmaceutical and agrochemical manufacturing (Mąkosza & Judka, 2004).
Functionalized Polysulfones
The development of functionalized polysulfones with carboxylic side groups through polycondensation highlights the integration of sulfone and carboxylic acid functionalities in high-performance materials. These materials exhibit unique properties such as selective permeability and thermal stability, underscoring the importance of this research in the field of advanced materials science (Koch & Ritter, 1994).
properties
IUPAC Name |
3-methylsulfonylbicyclo[1.1.1]pentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4S/c1-12(10,11)7-2-6(3-7,4-7)5(8)9/h2-4H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNGAFKZCCMDBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C12CC(C1)(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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